![molecular formula C16H12BrF6N3O B11085745 4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide](/img/structure/B11085745.png)
4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide
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Overview
Description
4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, hexafluoropropane, and phenylhydrazine groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bromobenzene with hexafluoropropane and phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE include:
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-2-hydroxybenzaldehyde
- 4-Bromo-1-indanone
Uniqueness
What sets 4-BROMO-N-[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLHYDRAZINO)-2-PROPANYL]BENZAMIDE apart from these similar compounds is its unique combination of bromine, hexafluoropropane, and phenylhydrazine groups. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
Molecular Formula |
C16H12BrF6N3O |
---|---|
Molecular Weight |
456.18 g/mol |
IUPAC Name |
4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide |
InChI |
InChI=1S/C16H12BrF6N3O/c17-11-8-6-10(7-9-11)13(27)24-14(15(18,19)20,16(21,22)23)26-25-12-4-2-1-3-5-12/h1-9,25-26H,(H,24,27) |
InChI Key |
MTRRGTVSLGCFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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